5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-bromophenyl group, a 4-(2-hydroxyethyl)piperazine moiety, and an ethyl group. Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors influenced by halogenated aromatic systems and flexible amine substituents .
Properties
IUPAC Name |
5-[(3-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-4-3-5-14(20)12-13)24-8-6-23(7-9-24)10-11-26/h3-5,12,16,26-27H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFICQVYXUAZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H24BrN5O2S
- Molecular Weight : 466.4 g/mol
- CAS Number : 898366-73-9
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the piperazine moiety is known to enhance the lipophilicity and permeability of compounds across cellular membranes, which may influence their pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including compounds similar to this compound. In a study assessing the cytotoxic effects of various piperazine derivatives on human cancer cell lines (e.g., MOLT-4 leukemia cells), it was found that these compounds exhibited significant growth inhibition at concentrations as low as 100 µM. The study utilized the WST-1 assay to measure cell viability and proliferation rates, indicating that structural modifications could lead to enhanced anticancer activity .
Radioprotective Effects
Another area of investigation involves the radioprotective properties of piperazine derivatives. A study evaluated a series of compounds for their ability to mitigate DNA damage caused by ionizing radiation. The results demonstrated that certain derivatives provided significant protection against radiation-induced cytotoxicity in PBMCs (peripheral blood mononuclear cells) and MOLT-4 cells. The mechanisms proposed include the inhibition of oxidative stress and enhancement of DNA repair mechanisms .
Study on Piperazine Derivatives
In a comprehensive study published in Nature, researchers synthesized several piperazine derivatives and assessed their biological activities. Among these, one compound displayed a remarkable ability to reduce cell death in MOLT-4 cells exposed to gamma radiation by up to 143% compared to controls. This study underscores the potential for developing radioprotective agents from piperazine-based structures .
Antiproliferative Activity Assessment
A detailed antiproliferative activity assessment was conducted across various cancer cell lines including lung adenocarcinoma (A549), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7). The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity, suggesting a structure-dependent effect on cell viability .
Data Summary
| Biological Activity | Cell Line | Concentration (µM) | Effect (%) |
|---|---|---|---|
| Cytotoxicity | MOLT-4 | 100 | 57% inhibition |
| Radioprotection | PBMCs | 100 | 143% viability |
| Antiproliferative | A549 | 100 | Varies by compound |
| Antiproliferative | HT-29 | 100 | Varies by compound |
| Antiproliferative | MCF-7 | 100 | Varies by compound |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | Core Structure | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | 3-Bromophenyl, 4-(2-hydroxyethyl)piperazin-1-yl, 2-ethyl, 6-hydroxy | Enhanced solubility, potential H-bonding | - |
| 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Thiazolo[3,2-b][1,2,4]triazole | 2-Bromophenyl, 6-methyl | Lower polarity, structural simplicity | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 2-methyl, 6-hydroxy | Dual aromatic systems, potential CNS activity | |
| (Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Thiazolo[3,2-b][1,2,4]triazole | Methylene-linked 4-(2-hydroxyethyl)piperazine, ketone at position 6 | Rigidified piperazine, anticancer evaluation |
Key Observations :
- Substituent Position : Bromine at the 3-position (target) vs. 2- or 4-position () alters steric and electronic interactions. For example, 4-bromophenyl derivatives in showed higher antimicrobial activity, suggesting positional sensitivity.
- Piperazine Modifications: The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to unmodified piperazines (e.g., ).
Key Findings :
- Anticancer Potential: Compound 6c () demonstrated moderate anticancer activity, likely due to the piperazine-hydroxyl group’s H-bonding capacity. The target compound’s ethyl and hydroxyl groups may enhance this effect.
- Antimicrobial Activity: Ethanol-substituted triazoles in showed broad-spectrum efficacy, suggesting the target’s hydroxyethyl group could confer similar properties.
- Synthetic Challenges : Higher yields in (67% for 6c) vs. (72% for 8) indicate that piperazine modifications may require optimized reaction conditions.
Preparation Methods
Table 1: Summary of Synthetic Steps and Conditions
Table 2: Spectral Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) | LCMS (m/z) |
|---|---|---|---|
| Triazole-thione core | 1.2 (t, 3H, CH₂CH₃), 6.8 (s, 1H) | 1600 (C=N), 1250 (C-S) | 254.3 |
| Bromophenyl intermediate | 7.4 (d, 2H), 7.6 (s, 1H) | 600 (C-Br) | 329.2 |
| Piperazine-hydroxyethyl | 2.6 (m, 8H), 3.7 (t, 2H, CH₂OH) | 3300 (OH) | 173.1 |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-((3-bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling a bromophenyl-piperazine derivative with a thiazolo-triazole core. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, using catalysts like NaH or K2CO3 in solvents such as THF or DMF . Intermediates are purified via column chromatography and characterized by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : X-ray crystallography (using SHELX programs ) resolves 3D conformation, while <sup>1</sup>H/<sup>13</sup>C NMR identifies functional groups and stereochemistry. FT-IR confirms hydrogen bonding (e.g., hydroxyl groups), and HR-MS validates molecular weight. For analogs, 2D NMR (e.g., HMBC) clarifies connectivity in fused heterocycles .
Q. How do reaction conditions (solvent, temperature) influence yield in thiazolo-triazole syntheses?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while elevated temperatures (80–120°C) accelerate cyclization. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating in similar triazole derivatives . Optimization via Design of Experiments (DoE) can systematically identify ideal conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally related thiazolo-triazole-piperazine hybrids?
- Methodology : Discrepancies in IC50 values (e.g., anticancer vs. anti-inflammatory assays) may arise from assay-specific conditions (e.g., cell line variability). Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and molecular docking (PDB: 3LD6 ) clarifies target specificity. Meta-analysis of SAR trends in analogs (e.g., bromophenyl vs. fluorophenyl substitutions) identifies critical pharmacophores .
Q. How can the pharmacokinetic profile of this compound be optimized for CNS penetration?
- Methodology : LogP calculations (e.g., 2.8–3.5 for analogs ) guide modifications to balance lipophilicity and solubility. Introducing PEG-like spacers (e.g., 2-hydroxyethyl in piperazine) enhances blood-brain barrier permeability. In vitro ADMET assays (e.g., PAMPA-BBB) predict bioavailability, while metabolic stability is assessed via liver microsome studies .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodology : Twinning or disorder in the bromophenyl/piperazine moieties complicates X-ray analysis. High-resolution data (d ≤ 0.8 Å) collected at synchrotron facilities improve model accuracy. SHELXL refinement with TWIN/BASF commands resolves pseudo-merohedral twinning, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
